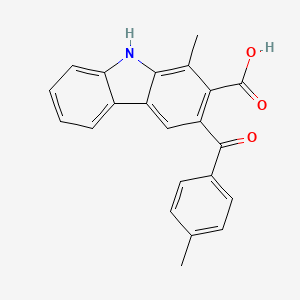
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid: is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a carbazole core with a methyl group, a methylbenzoyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Friedel-Crafts Acylation:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide and a strong base like potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions may be fine-tuned to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole core and the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, ketones, or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s carbazole core is known for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to their excellent charge-transport properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific optical, electronic, or mechanical properties.
作用机制
The mechanism of action of 1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its therapeutic effects. The exact pathways involved can vary depending on the specific biological activity being studied.
Electronic Properties: In organic electronics, the compound’s mechanism of action involves its ability to transport charge carriers (electrons or holes) efficiently, which is crucial for the performance of devices like OLEDs and OPVs.
相似化合物的比较
Similar Compounds
1-methyl-9H-carbazole-2-carboxylic acid: Lacks the 4-methylbenzoyl group, which may affect its biological and electronic properties.
3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid: Lacks the methyl group, which may influence its reactivity and applications.
1-methyl-3-(4-chlorobenzoyl)-9H-carbazole-2-carboxylic acid: Contains a chlorobenzoyl group instead of a methylbenzoyl group, which can alter its chemical and physical properties.
Uniqueness
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid is unique due to the specific combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
91544-98-8 |
|---|---|
分子式 |
C22H17NO3 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid |
InChI |
InChI=1S/C22H17NO3/c1-12-7-9-14(10-8-12)21(24)17-11-16-15-5-3-4-6-18(15)23-20(16)13(2)19(17)22(25)26/h3-11,23H,1-2H3,(H,25,26) |
InChI 键 |
CSGGXKURPZGRHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3C(=C2)C4=CC=CC=C4N3)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


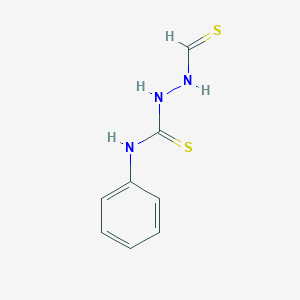
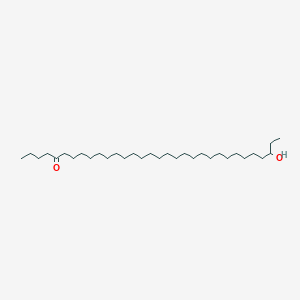

![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
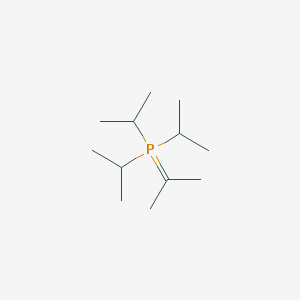
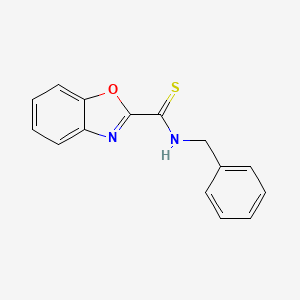
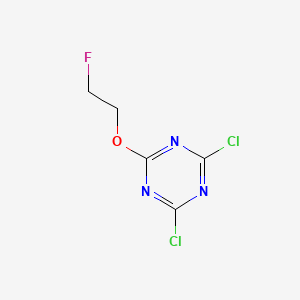
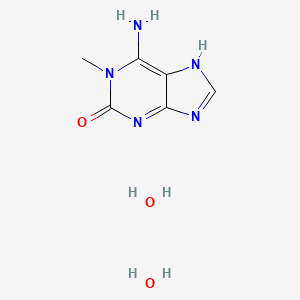
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
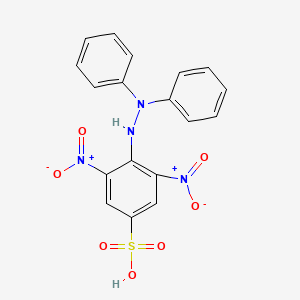
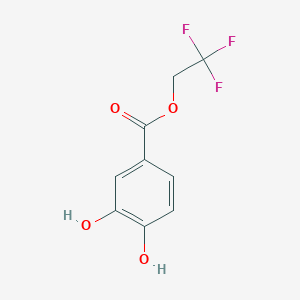
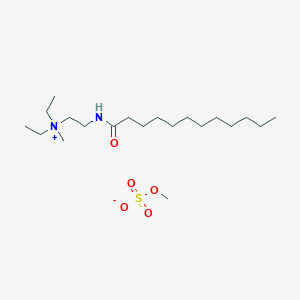
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

